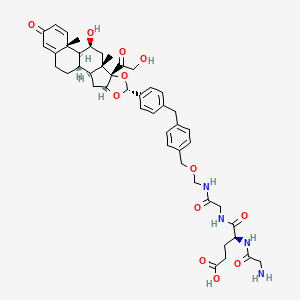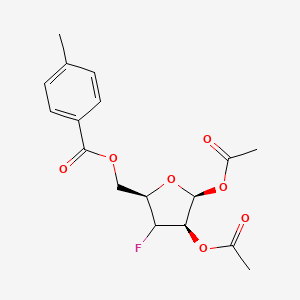
Glucocorticoid receptor agonist-1-Gly-Glu-Gly
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocorticoid receptor agonist-1-Gly-Glu-Gly is a steroid-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to target the glucocorticoid receptor, which plays a crucial role in regulating inflammation, immune response, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1-Gly-Glu-Gly involves multiple steps, including the conjugation of a glucocorticoid receptor agonist with a Gly-Glu-Gly linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Glucocorticoid receptor agonist-1-Gly-Glu-Gly undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .
科学研究应用
Glucocorticoid receptor agonist-1-Gly-Glu-Gly has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in studies related to glucocorticoid receptor signaling and regulation.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceutical compounds and research reagents.
作用机制
Glucocorticoid receptor agonist-1-Gly-Glu-Gly exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to glucocorticoid response elements on DNA. This binding regulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects .
相似化合物的比较
Similar Compounds
Cortisol: A natural glucocorticoid hormone with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid used in various therapeutic applications.
Chonemorphine: A steroidal compound with potential glucocorticoid receptor agonist activity
Uniqueness
Glucocorticoid receptor agonist-1-Gly-Glu-Gly is unique due to its specific design as a steroid-linker conjugate, making it highly suitable for the synthesis of antibody-drug conjugates. This specificity allows for targeted delivery and reduced systemic side effects compared to other glucocorticoid receptor agonists .
属性
分子式 |
C46H56N4O12 |
|---|---|
分子量 |
857.0 g/mol |
IUPAC 名称 |
(4S)-4-[(2-aminoacetyl)amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H56N4O12/c1-44-16-15-31(52)18-30(44)11-12-32-33-19-37-46(36(54)23-51,45(33,2)20-35(53)41(32)44)62-43(61-37)29-9-7-27(8-10-29)17-26-3-5-28(6-4-26)24-60-25-49-39(56)22-48-42(59)34(13-14-40(57)58)50-38(55)21-47/h3-10,15-16,18,32-35,37,41,43,51,53H,11-14,17,19-25,47H2,1-2H3,(H,48,59)(H,49,56)(H,50,55)(H,57,58)/t32-,33-,34-,35-,37+,41+,43+,44-,45-,46+/m0/s1 |
InChI 键 |
JBLMXRSSIJFWQE-KIUNJQCTSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
规范 SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

